molecular formula C22H24F3N3O3S B460749 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 664999-40-0

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460749
CAS No.: 664999-40-0
M. Wt: 467.5g/mol
InChI Key: MJFCAVDUHGPDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Thieno[2,3-b]pyridine Scaffold Analysis

The thieno[2,3-b]pyridine core consists of a fused bicyclic system integrating a thiophene ring (positions 1–5) and a pyridine ring (positions 6–10). This scaffold confers planar aromaticity, enabling π-π stacking interactions critical for binding biological targets such as kinases and phosphoinositide-specific phospholipase C (PLC) . Key bond lengths and angles derived from X-ray crystallography (Table 1) highlight the rigidity of the fused system, with C–S bond lengths averaging 1.71 Å and C–N distances of 1.34 Å, consistent with delocalized electron density .

Table 1: Bond Lengths and Angles in the Thieno[2,3-b]pyridine Core

Bond/Angle Measurement (Å/°)
C2–S1 1.71
C5–N1 1.34
C6–C7 1.39
S1–C2–C3 112.5
N1–C5–C6 118.2

Substituent Configuration and Stereoelectronic Effects

The molecule features four critical substituents (Fig. 1):

  • 3-Amino group : Enhances hydrogen-bonding capacity, with a calculated pKa of 8.2, favoring protonation under physiological conditions .
  • Trifluoromethyl group (CF₃) : Introduces strong electron-withdrawing effects (σₚ = 0.54), increasing lipophilicity (Log P = 2.8) and metabolic stability .
  • 6-Ethyl and 5-Methyl groups : Steric bulk at these positions disrupts crystal packing, improving solubility by 40% compared to unsubstituted analogs .
  • N-[2-(3,4-Dimethoxyphenyl)ethyl] carboxamide : The dimethoxy groups (σₘ = -0.12) donate electron density, while the ethyl linker enables conformational flexibility for target engagement .

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect (σ) Log P Contribution Solubility (µM)
CF₃ +0.54 +1.2 12.5
3-NH₂ -0.16 -0.3 45.8
3,4-Dimethoxyphenyl -0.12 +0.7 28.3

X-ray Crystallographic Studies of Molecular Packing

Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.57 Å, b = 10.23 Å, c = 14.89 Å, and β = 105.4° . Intermolecular interactions include:

  • N–H⋯N hydrogen bonds (2.89 Å) between the 3-amino group and pyridine nitrogen of adjacent molecules.
  • C–F⋯π interactions (3.31 Å) involving the CF₃ group and thiophene rings.
  • Van der Waals contacts (3.48–3.72 Å) between ethyl/methyl groups and dimethoxyphenyl moieties.

These interactions create a layered structure parallel to the ab-plane, with a calculated density of 1.452 g/cm³. Disruption of π-π stacking by the 6-ethyl group reduces melting point (mp = 189°C) compared to planar analogs (mp > 220°C) .

Comparative Analysis with Related Thienopyridine Derivatives

Table 3: Bioactivity and Solubility of Thieno[2,3-b]pyridine Derivatives

Compound IC₅₀ (nM)* Log P Solubility (µM) Target
Current compound 30–296 2.8 28.3 PLC, Aurora kinases
MU1464 15–80 3.1 18.7 Haspin kinase
Tylophorinicine 35–76 -3.21 5.2 Aurora kinases
Derivative 10 296 2.5 22.1 PLC-γ2

*IC₅₀ values against cancer cell lines (MDA-MB-231, HCT-116).

Key distinctions include:

  • Enhanced solubility vs. tylophorinicine due to reduced planarity from ethyl/methyl groups .
  • Superior kinase inhibition vs. MU1464, attributed to the CF₃ group’s electron-withdrawing effects .
  • Reduced cytotoxicity (HepG2 IC₅₀ > 100 µM) compared to derivatives with unsubstituted cores (IC₅₀ = 50–75 µM) .

Properties

IUPAC Name

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3S/c1-5-13-11(2)17(22(23,24)25)16-18(26)19(32-21(16)28-13)20(29)27-9-8-12-6-7-14(30-3)15(10-12)31-4/h6-7,10H,5,8-9,26H2,1-4H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCAVDUHGPDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NCCC3=CC(=C(C=C3)OC)OC)N)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS No. 664999-40-0) is a member of the thieno[2,3-b]pyridine class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C22H24F3N3O3S
  • Molecular Weight : 467.5 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core with various substituents that influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, primarily focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

  • Mechanism of Action : The thieno[2,3-b]pyridine derivatives are known to inhibit specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, potentially improving the efficacy against cancer cell lines.
  • Case Studies :
    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the micromolar range, indicating potent activity.
    • A recent study highlighted that compounds with similar structural frameworks showed enhanced antitumor activity through the induction of apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • In vitro Testing : Studies have shown that derivatives similar to this compound exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[2,3-b]pyridine scaffold significantly affect biological activity:

  • Substituent Effects : The introduction of methoxy groups at specific positions has been correlated with increased antimicrobial and anticancer activities. For example, compounds with methoxy substitutions showed enhanced interactions with target proteins involved in cell signaling pathways .
Substituent PositionActivity TypeObserved Effect
4-(trifluoromethyl)AnticancerIncreased cytotoxicity
3,4-dimethoxyAntimicrobialEnhanced antibacterial effect

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar thieno[2,3-b]pyridine structures exhibit significant anticancer properties. For instance, derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. This compound's structure suggests it may interact with key cellular pathways involved in tumor growth and metastasis.

Case Study:
A study published in MDPI highlighted several thieno[2,3-b]pyridine derivatives that showed promising results against solid tumors and malignant gliomas, indicating that this compound could be a candidate for further investigation in cancer therapy .

Antiviral Potential

The antiviral properties of heterocyclic compounds have been extensively researched. Thieno[2,3-b]pyridine derivatives are being explored for their ability to inhibit viral replication. The structural attributes of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may enhance its efficacy against various viral pathogens.

Research Findings:
A review on N-Heterocycles noted the potential of similar compounds as antiviral agents against viruses like Dengue and Hepatitis B, suggesting that this compound could be further evaluated for similar applications .

Neuroprotective Effects

There is emerging interest in the neuroprotective effects of thieno[2,3-b]pyridine derivatives. These compounds may modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases.

Example Study:
Research has shown that pyridine derivatives can exhibit protective effects on neuronal cells under stress conditions, which could be relevant for developing treatments for conditions like Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that the compound can modulate cellular pathways related to apoptosis and cell survival. These studies typically involve testing the compound on various cancer cell lines to evaluate its cytotoxic effects.

In Vivo Studies

Animal models are being utilized to assess the therapeutic efficacy and safety profile of this compound. Preliminary results indicate potential benefits in reducing tumor size and improving survival rates in treated groups compared to controls.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Carboxamide Side Chain : The dimethoxyphenylethyl chain in the target compound offers dual methoxy groups for π-π stacking, unlike simpler N-aryl or N-alkyl chains in analogs .
  • Ethyl/Methyl vs. Cyano/Ethoxycarbonyl: The target’s alkyl groups (R5, R6) reduce polarity compared to cyano or ethoxycarbonyl substituents, favoring blood-brain barrier penetration .

Analytical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy :

  • Target Compound : Expected NH stretches (~3460 cm<sup>−1</sup>), C=O (amide I, ~1640 cm<sup>−1</sup>), and CF3 (~1150 cm<sup>−1</sup>).
  • Analog : Shows NH (3463, 3414 cm<sup>−1</sup>), C≡N (2215 cm<sup>−1</sup>), and C=O (1731 cm<sup>−1</sup>) .
  • Analog : NH (3480 cm<sup>−1</sup>), C≡N (2220 cm<sup>−1</sup>), and conjugated C=O (1630–1640 cm<sup>−1</sup>) .

<sup>1</sup>H-NMR :

  • The target’s dimethoxyphenylethyl chain would exhibit aryl-OCH3 signals at δ 3.7–3.9 ppm and ethyl/methyl groups at δ 1.2–2.5 ppm, distinct from fluorophenyl (δ 7.1–7.4 ppm) or cyano-containing analogs .

Preparation Methods

Synthesis of the Thieno[2,3-b]Pyridine Core

The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of 3-cyano-2-(organylmethylthio)pyridines with α-halogen compounds under basic conditions. For example, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles (prepared via a three-component reaction of malononitrile, aldehydes, and thiophenol) undergo alkylation with α-halogenated reagents (e.g., ethyl bromide or methyl iodide) in the presence of sodium methoxide. Subsequent intramolecular cyclization forms the fused thieno[2,3-b]pyridine system .

Example Procedure :

  • Starting material : 2-Amino-4-phenyl-6-mercaptopyridine-3,5-dicarbonitrile (1.0 mmol).

  • Alkylation : React with ethyl bromide (1.2 mmol) in ethanol using sodium methoxide (2.0 mmol) at 50°C for 2 hours.

  • Cyclization : Heat the alkylated intermediate at 80°C in DMF for 4 hours.

  • Yield : 68–72%.

Introduction of Trifluoromethyl and Methyl Groups

The trifluoromethyl (-CF₃) group at position 4 is introduced via electrophilic trifluoromethylation or by using pre-functionalized building blocks. A practical method involves reacting a brominated intermediate with trifluoromethyl copper (CuCF₃) in dimethylformamide (DMF) at 100°C. The methyl group at position 5 is often incorporated during the cyclization step by selecting methyl-substituted aldehydes (e.g., p-tolualdehyde) in the initial three-component reaction .

Critical Parameters :

  • Temperature : 100–120°C for CF₃ introduction.

  • Catalyst : CuI (10 mol%) improves trifluoromethylation efficiency.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

Formation of the Carboxamide Moiety

The carboxamide side chain is introduced via coupling the thieno[2,3-b]pyridine-2-carboxylic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine . Activation of the carboxylic acid is achieved using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA) .

Optimized Coupling Protocol :

  • Dissolve 3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (0.4 mmol) in dry DMF.

  • Add DIPEA (1.2 mmol) and HATU (0.52 mmol), stir for 10 minutes.

  • Introduce 2-(3,4-dimethoxyphenyl)ethylamine (0.6 mmol), stir at room temperature for 6–16 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

  • Yield : 34–45%.

Purification and Characterization

Final purification is achieved through recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, gradient elution). Characterization relies on:

  • ¹H/¹³C NMR : Key signals include δ 9.78 ppm (amide NH) and δ 3.85 ppm (methoxy groups) .

  • HRMS : Molecular ion peak at m/z 429.46 [M+H]⁺.

  • HPLC : Purity >95% .

Comparative Analysis of Synthetic Routes

StepMethod A (Traditional)Method B (Microwave-Assisted)
Cyclization80°C, 4 hours120°C, 20 minutes
Trifluoromethylation100°C, 12 hours150°C, 1 hour
Amide Coupling16 hours, 34% yield2 hours, 42% yield

Microwave-assisted synthesis reduces reaction times by 75% and improves yields by 8–10%.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during cyclization are mitigated by using high-surface-area MgO catalysts .

  • Solubility : Lipophilic CF₃ groups necessitate DMF/DMSO mixtures for homogeneous reactions.

  • Byproducts : Excess DIPEA and HATU are removed via aqueous washes (2N HCl, NaHCO₃) .

Q & A

Q. What are the established synthetic pathways for preparing 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?

The synthesis typically involves alkylation and cyclization steps. For example, thieno[2,3-b]pyridine derivatives are synthesized via tandem Knoevenagel-Michael reactions followed by intramolecular condensation, as demonstrated for structurally analogous compounds . Key steps include:

  • Alkylation of intermediates : Reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide with alkylating agents (e.g., benzyl chloride) to introduce substituents at sulfur or nitrogen positions .
  • Cyclization : Using reagents like ammonium persulfate under controlled conditions to form the fused thienopyridine core .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the final product .

Q. How is the structural integrity of this compound validated during synthesis?

Structural characterization employs:

  • X-ray diffraction (XRD) : To resolve crystal structures and confirm regioselectivity in alkylation reactions. For example, XRD analysis validated the S-alkylation site in 6-allylsulfanyl derivatives .
  • Spectroscopic methods :
  • 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl, ethoxycarbonyl) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
    • HPLC purity assessment : ≥98% purity thresholds are standard for biologically active derivatives .

Advanced Research Questions

Q. What strategies are recommended for optimizing the yield of this compound in multistep syntheses?

  • Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For example, flow-chemistry platforms enable rapid screening of oxidation or condensation steps, reducing side-product formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
  • Catalyst systems : Transition-metal catalysts (e.g., Pd/C) may accelerate aryl coupling steps, though trifluoromethyl groups require inert atmospheres to prevent decomposition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in pharmacological assays (e.g., anti-hypertrophic vs. cytotoxic effects) may arise from:

  • Assay conditions : Variations in cell lines (e.g., primary cardiomyocytes vs. immortalized lines) or serum concentrations can alter Epac1 inhibition efficacy .
  • Data normalization : Use internal controls (e.g., β-galactosidase reporters) to standardize activity measurements across studies.
  • Statistical validation : Apply multivariate analysis (ANOVA with post-hoc tests) to distinguish true activity from noise in dose-response curves .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in thieno[2,3-b]pyridine derivatives?

  • Analog synthesis : Systematically vary substituents (e.g., replacing trifluoromethyl with difluoromethyl or ethyl groups) and assess bioactivity shifts .
  • Computational modeling :
  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like Epac1 .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .
    • Pharmacokinetic profiling : Measure metabolic stability in microsomal assays to prioritize analogs with improved bioavailability .

Methodological Considerations

Q. How should researchers address challenges in crystallizing this compound for XRD analysis?

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., dichloromethane/methanol) to grow single crystals.
  • Temperature gradients : Slow cooling from 60°C to 4°C enhances crystal lattice formation .
  • Co-crystallization agents : Add small molecules (e.g., thiourea) to stabilize hydrophobic interactions in the thienopyridine core .

Q. What analytical techniques are critical for detecting decomposition products during storage?

  • Stability-indicating HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor hydrolytic degradation (e.g., cleavage of carboxamide bonds) .
  • Mass spectrometry : Track molecular ion fragmentation patterns to identify degradation byproducts .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.